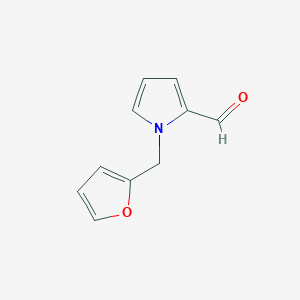

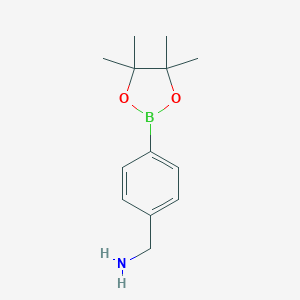

![molecular formula C11H20N2O2 B111864 (1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane CAS No. 1417789-49-1](/img/structure/B111864.png)

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane, commonly known as Boc-DABCO, is an organic compound used in a variety of scientific research applications. Boc-DABCO is a bicyclic molecule composed of two fused rings, one containing seven atoms and the other containing four atoms. It is a chiral molecule, meaning it exists in two different forms, or enantiomers, which are mirror images of each other. Boc-DABCO has a variety of uses in organic synthesis, due to its ability to form strong bonds and act as a catalyst in certain reactions. In addition, it has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Aplicaciones Científicas De Investigación

Modified Borohydride Agents The compound has been utilized in the efficient reduction of aryl, alkyl, and aroyl azides, showing excellent yields in THF or CH2Cl2 under room temperature or reflux conditions, using modified borohydrides like the (1,4-Diazabicyclo[2.2.2]octane) (Tetrahydroborato)zinc complex (Firouzabadi, Adibi, & Zeynizadeh, 1998).

Catalytic Applications in Organic Synthesis 1,4-diazabicyclo[2.2.2]octane (DABCO) has been widely used as a catalyst in various organic transformations. It is recognized for its inexpensive, eco-friendly, highly reactive, easy to handle, and non-toxic nature, leading to products with excellent yields and high selectivity (Baghernejad, 2010).

Process Improvement for 3,8-Diazabicyclo[3.2.1]octane Analogues An improved and scalable process for substituted 3,8-diazabicyclo[3.2.1]octane has been developed, highlighting its potential for diverse scaffold applications in a total yield of 42% in five steps (Huang & Teng, 2011).

Synthesis of Pyrano[2,3-d]pyrimidinone Derivatives DABCO has been employed as a catalyst for one-pot, three-component condensation reactions, demonstrating simplicity, mild conditions, and high yields, utilizing less toxic and low-cost chemicals (Azizian, Shameli, & Balalaie, 2012).

Ionic Liquid Synthesis for Biologically Active Compounds A DABCO-based ionic liquid has been synthesized and used as a catalyst in the synthesis of biologically active compounds like tetrahydrobenzo[b]pyran and pyrano[2,3-d]pyrimidinone derivatives, offering advantages like high yields, short reaction times, and simple procedures (Shirini, Langarudi, & Daneshvar, 2017).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl (1S,6R)-3,7-diazabicyclo[4.2.0]octane-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-9-8(7-13)6-12-9/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIAJQPTVCSWOB-DTWKUNHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2C(C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,6R)-3-Boc-3,7-diazabicyclo[4.2.0]octane | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Amino-4,5-dihydro-5-oxo-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B111821.png)

![(3aR,4S,9bS)-8-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111856.png)

![(3aR,4S,11cS)-3a,4,5,11c-tetrahydro-3H-benzo[f]cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B111858.png)

![(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4,8-dicarboxylic acid](/img/structure/B111859.png)

![(3aR,9bS)-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B111861.png)